molecular formula C18H26N4O3 B1394254 2-tert-Butyl-9-hydroxy-7,8-dihydro-5H-1,4,6,9a-tetraaza-cyclopenta[b]naphthalene-6-carboxylic acid tert-butyl ester CAS No. 1229624-56-9

2-tert-Butyl-9-hydroxy-7,8-dihydro-5H-1,4,6,9a-tetraaza-cyclopenta[b]naphthalene-6-carboxylic acid tert-butyl ester

Cat. No. B1394254
M. Wt: 346.4 g/mol
InChI Key: FIDWWCUQJYBUDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-Butyl-9-hydroxy-7,8-dihydro-5H-1,4,6,9a-tetraaza-cyclopenta[b]naphthalene-6-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C18H26N4O3 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-tert-Butyl-9-hydroxy-7,8-dihydro-5H-1,4,6,9a-tetraaza-cyclopenta[b]naphthalene-6-carboxylic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-tert-Butyl-9-hydroxy-7,8-dihydro-5H-1,4,6,9a-tetraaza-cyclopenta[b]naphthalene-6-carboxylic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Stereochemistry

  • Synthesis of Stereoselective Compounds : A study by Baker, Foulkes, and Taylor (1998) explored the stereoselective synthesis of fluorenyl compounds, showcasing the potential use of tert-butyl and its derivatives in stereoselective reactions, which can be crucial in the creation of chiral molecules for various applications (Baker, Foulkes, & Taylor, 1998).

Catalysis and Chemical Reactions

  • Catalytic Michael Addition : Lee et al. (2005) demonstrated the use of tert-butyl ester derivatives in the highly enantioselective synthesis of specific receptor ligands through catalytic Michael addition (Lee et al., 2005).

  • Generation and Reactions of Lithiated Compounds : Häner, Maetzke, and Seebach (1986) investigated the reactions of lithiated tert-butyl cyclopropanecarboxylates, highlighting its potential application in the synthesis of various alpha-substituted esters (Häner, Maetzke, & Seebach, 1986).

Metabolism and Biochemical Studies

  • Metabolism Studies : Daniel, Gage, and Jones (1968) conducted a study on the metabolism of tert-butyl derivatives in rats and humans, providing insights into how such compounds are metabolized in different species (Daniel, Gage, & Jones, 1968).

Novel Synthesis Methods

  • Novel Synthesis Approaches : Hao et al. (2000) developed a method for synthesizing difluoromethylated quinazolic acid derivatives using tert-butyl ester, highlighting its use in creating new types of cyclic amino acids (Hao et al., 2000).

  • Spirocyclic Indoline Lactone Synthesis : Hodges, Wang, and Riley (2004) explored the synthesis of spirocyclic indoline lactone using tert-butyl ester, showing its utility in complex organic syntheses (Hodges, Wang, & Riley, 2004).

Material Science and Dendrimers

  • Synthesis of Water-Soluble Dendritic Macromolecules : Pesak, Moore, and Wheat (1997) synthesized phenylacetylene dendrimers with tert-butyl esters, indicating the role of such esters in the development of water-soluble dendritic macromolecules for various applications (Pesak, Moore, & Wheat, 1997).

properties

IUPAC Name

tert-butyl 5-tert-butyl-8-oxo-2,6,7,12-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-triene-12-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3/c1-17(2,3)13-9-14-19-12-10-21(16(24)25-18(4,5)6)8-7-11(12)15(23)22(14)20-13/h9,20H,7-8,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDWWCUQJYBUDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=NC3=C(CCN(C3)C(=O)OC(C)(C)C)C(=O)N2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butyl-9-hydroxy-7,8-dihydro-5H-1,4,6,9a-tetraaza-cyclopenta[b]naphthalene-6-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-tert-Butyl-9-hydroxy-7,8-dihydro-5H-1,4,6,9a-tetraaza-cyclopenta[b]naphthalene-6-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
2-tert-Butyl-9-hydroxy-7,8-dihydro-5H-1,4,6,9a-tetraaza-cyclopenta[b]naphthalene-6-carboxylic acid tert-butyl ester
Reactant of Route 3
2-tert-Butyl-9-hydroxy-7,8-dihydro-5H-1,4,6,9a-tetraaza-cyclopenta[b]naphthalene-6-carboxylic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
2-tert-Butyl-9-hydroxy-7,8-dihydro-5H-1,4,6,9a-tetraaza-cyclopenta[b]naphthalene-6-carboxylic acid tert-butyl ester
Reactant of Route 5
2-tert-Butyl-9-hydroxy-7,8-dihydro-5H-1,4,6,9a-tetraaza-cyclopenta[b]naphthalene-6-carboxylic acid tert-butyl ester
Reactant of Route 6
2-tert-Butyl-9-hydroxy-7,8-dihydro-5H-1,4,6,9a-tetraaza-cyclopenta[b]naphthalene-6-carboxylic acid tert-butyl ester

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